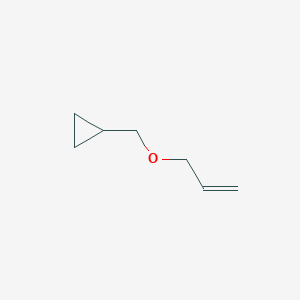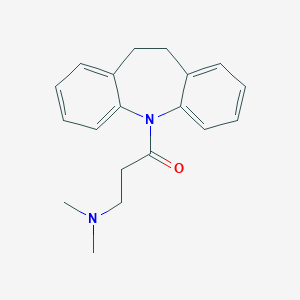![molecular formula C21H16O6S2 B102477 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid CAS No. 17766-32-4](/img/structure/B102477.png)
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenesulfonic acid, 6,6-methylenebis- typically involves the sulfonation of naphthalene followed by a condensation reaction. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. This intermediate is then subjected to a condensation reaction with formaldehyde under acidic conditions to form the methylene bridge, resulting in the final product .
Industrial Production Methods: In industrial settings, the production of 2-naphthalenesulfonic acid, 6,6-methylenebis- is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production .
Types of Reactions:
Oxidation: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid. These reactions often lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, leading to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Naphthoquinones, oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with substituted functional groups.
科学研究应用
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes. It serves as an intermediate in the production of surfactants and dispersants.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of detergents, paper, and textiles due to its surfactant properties.
作用机制
The mechanism of action of 2-naphthalenesulfonic acid, 6,6-methylenebis- involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins or enzymes, affecting their activity. The methylene bridge provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes .
相似化合物的比较
2-Naphthalenesulfonic acid: A simpler analog with a single naphthalene ring and a sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups on a single naphthalene ring.
Naphthalene-1-sulfonic acid: Another analog with the sulfonic acid group at a different position on the naphthalene ring
Uniqueness: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is unique due to its bis-sulfonic acid structure connected by a methylene bridge. This configuration imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .
属性
CAS 编号 |
17766-32-4 |
|---|---|
分子式 |
C21H16O6S2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
6-[(6-sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-7-5-16-10-14(1-3-18(16)12-20)9-15-2-4-19-13-21(29(25,26)27)8-6-17(19)11-15/h1-8,10-13H,9H2,(H,22,23,24)(H,25,26,27) |
InChI 键 |
NOKFJMKCHWGVBY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
同义词 |
2-Naphthalenesulfonic acid, 6,6-methylenebis- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


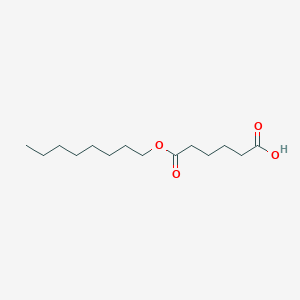

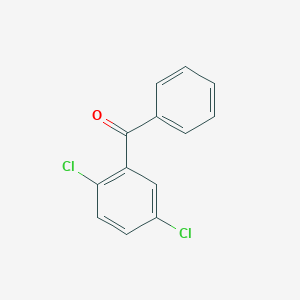
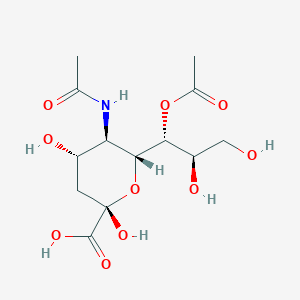
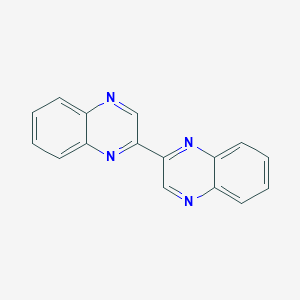
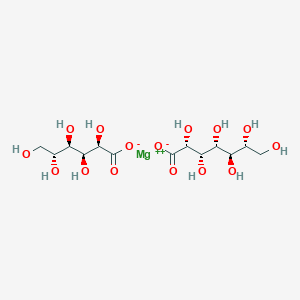

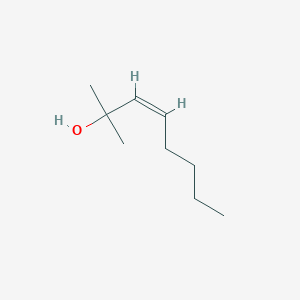
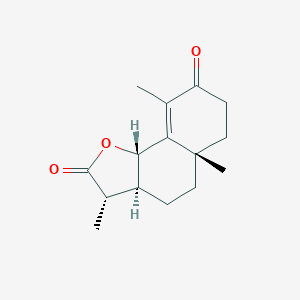
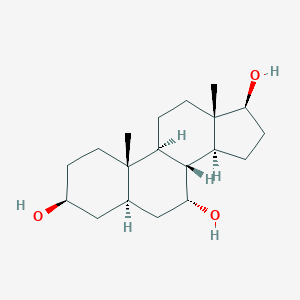
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
